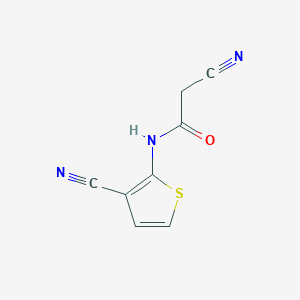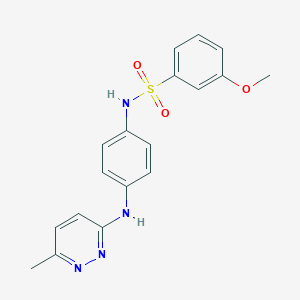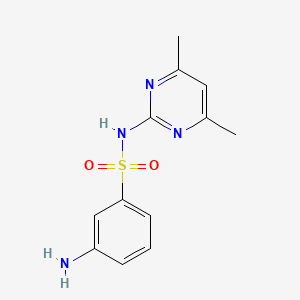
2-cyano-N-(3-cyano-2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-cyano-N-(3-cyano-2-thienyl)acetamide can be achieved through various methods. One common approach involves the treatment of 3-cyano-2-thienylamine with cyanoacetic acid under appropriate conditions . Another method includes the reaction of 2-cyano-N-(3-cyano-2-thienyl)ethanol with acetic anhydride to produce 2-cyano-N-(3-cyano-2-thienyl)acetic acid, which is then reacted with ammonia hydroxide to form the desired compound .
Análisis De Reacciones Químicas
2-cyano-N-(3-cyano-2-thienyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Cyclo Condensation Reactions: It can undergo cyclo condensation reactions with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives.
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-cyano-2-thienyl)acetamide is widely used in scientific research, particularly in the synthesis of biologically active heterocyclic compounds . It serves as a precursor for the formation of various heterocyclic moieties, which are of significant interest in medicinal chemistry for developing new therapeutic agents . Additionally, its derivatives have been studied for their diverse biological activities, making it a valuable compound in biochemical research .
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3-cyano-2-thienyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in nucleophilic substitution and condensation reactions, leading to the formation of complex heterocyclic structures . These reactions are crucial for its role in synthesizing biologically active compounds.
Comparación Con Compuestos Similares
2-cyano-N-(3-cyano-2-thienyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-3-(2-thienyl)acrylamide: This compound has a similar structure but differs in the presence of an acrylamide group instead of an acetamide group.
Ethyl 2-cyano-3-(2-thienyl)acrylate: This compound contains an ethyl ester group, making it distinct from this compound.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
2-cyano-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFQTLYFSBJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B2661692.png)
![3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B2661693.png)


![1-(2-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2661703.png)


![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)


